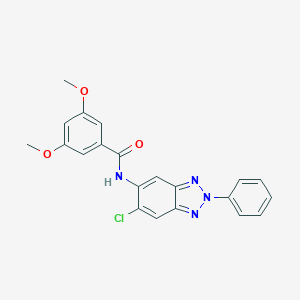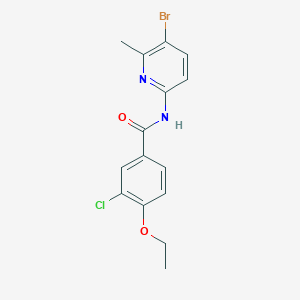![molecular formula C21H25N3O4S B278209 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278209.png)
3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP). This compound has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide involves its inhibition of 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide. 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide is an enzyme that plays a critical role in DNA repair. When DNA is damaged, 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide is activated and helps to repair the damage. However, in cancer cells, 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide is overactive, leading to increased DNA repair and cell survival. By inhibiting 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide, compounds like 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide are primarily related to its inhibition of 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide. By blocking 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide, this compound can cause DNA damage and cell death in cancer cells. Additionally, 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide inhibitors like this compound have been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide in lab experiments is its potency as a 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide inhibitor. This compound has been shown to be highly effective in inhibiting 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide, making it a valuable tool in studying the role of 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide in various diseases. However, one limitation of using this compound is its potential toxicity. 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide inhibitors like this compound can cause DNA damage and cell death in normal cells as well, leading to potential side effects.
Zukünftige Richtungen
There are several potential future directions for the study of 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide and other 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide inhibitors. One direction is to explore the use of these compounds in combination with other cancer treatments, such as immunotherapy. Another direction is to investigate the role of 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide inhibitors in other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, research could focus on developing more selective 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide inhibitors that target specific isoforms of the enzyme, potentially reducing the risk of side effects.
Synthesemethoden
The synthesis of 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide involves several steps, including the reaction of 3-methoxy-4-aminobenzoic acid with 2-methylpropanoyl chloride to form 3-methoxy-4-[(2-methylpropanoyl)amino]benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-ethoxyaniline and ammonium thiocyanate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
The primary application of 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide is in cancer treatment. 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide inhibitors like this compound have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. These inhibitors work by blocking the activity of 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide, which is an enzyme involved in DNA repair. By inhibiting 3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide, these compounds can cause DNA damage and cell death in cancer cells, while sparing normal cells.
Eigenschaften
Molekularformel |
C21H25N3O4S |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
3-ethoxy-N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H25N3O4S/c1-5-28-16-8-6-7-14(11-16)20(26)24-21(29)22-15-9-10-17(18(12-15)27-4)23-19(25)13(2)3/h6-13H,5H2,1-4H3,(H,23,25)(H2,22,24,26,29) |
InChI-Schlüssel |
KPPPBEIWBJDGRD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B278126.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B278129.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B278133.png)
![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)


![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B278146.png)
![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)